2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid 2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid
Brand Name: Vulcanchem
CAS No.: 1258650-49-5
VCID: VC3380334
InChI: InChI=1S/C7H9BrN4O3/c1-12-6(9)4(5(8)11-12)7(15)10-2-3(13)14/h2,9H2,1H3,(H,10,15)(H,13,14)
SMILES: CN1C(=C(C(=N1)Br)C(=O)NCC(=O)O)N
Molecular Formula: C7H9BrN4O3
Molecular Weight: 277.08 g/mol

2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid

CAS No.: 1258650-49-5

Cat. No.: VC3380334

Molecular Formula: C7H9BrN4O3

Molecular Weight: 277.08 g/mol

* For research use only. Not for human or veterinary use.

2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid - 1258650-49-5

Specification

CAS No. 1258650-49-5
Molecular Formula C7H9BrN4O3
Molecular Weight 277.08 g/mol
IUPAC Name 2-[(5-amino-3-bromo-1-methylpyrazole-4-carbonyl)amino]acetic acid
Standard InChI InChI=1S/C7H9BrN4O3/c1-12-6(9)4(5(8)11-12)7(15)10-2-3(13)14/h2,9H2,1H3,(H,10,15)(H,13,14)
Standard InChI Key UWKQHRBXXNTKHL-UHFFFAOYSA-N
SMILES CN1C(=C(C(=N1)Br)C(=O)NCC(=O)O)N
Canonical SMILES CN1C(=C(C(=N1)Br)C(=O)NCC(=O)O)N

Introduction

Chemical Properties and Structure

2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid possesses a well-defined chemical structure that contributes to its potential biological activities. The compound contains a central pyrazole ring with specific substituents that determine its chemical behavior and reactivity patterns.

Structural Features

The molecular structure consists of a 1-methyl-1H-pyrazole core with several key substituents: an amino group at position 5, a bromine atom at position 3, and a formamido-linked glycine moiety at position 4. This arrangement creates a molecule with multiple functional groups capable of forming hydrogen bonds and other interactions with biological targets .

Physical and Chemical Properties

The compound exists as a solid at room temperature and exhibits properties typical of both heterocyclic compounds and amino acids. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of 2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid

PropertyValueSource
Molecular FormulaC7H9BrN4O3
Molecular Weight277.08 g/mol
Physical StateSolid
Functional GroupsPyrazole, amino, formamido, carboxylic acid
Hydrogen Bond DonorsAmino group, carboxylic acid
Hydrogen Bond AcceptorsPyrazole nitrogens, carbonyl, carboxylic acid
SolubilityLikely soluble in polar solvents due to multiple hydrogen bonding sites

The presence of multiple hydrogen bond donors and acceptors suggests that this compound would exhibit good solubility in polar solvents and potentially form interactions with aqueous biological environments. The carboxylic acid group would likely be ionized at physiological pH, enhancing water solubility while potentially affecting membrane permeability .

The compound can be referenced using various naming systems and identification codes, which are essential for accurate scientific communication and database searching.

Naming Systems

The IUPAC name for this compound is 2-[(5-amino-3-bromo-1-methylpyrazole-4-carbonyl)amino]acetic acid, though it is also commonly referred to as N-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)carbonyl]glycine . The former emphasizes the formamido linkage, while the latter highlights the glycine component. Both names accurately describe the same molecular structure but from different perspectives.

Identification Codes and Structural Representations

Various codes and notations are used to uniquely identify this compound in chemical databases and literature. Table 2 provides a comprehensive listing of these identifiers.

Table 2: Identification Codes for 2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid

Identifier TypeValueSource
CAS Number1258650-49-5
Standard InChIInChI=1S/C7H9BrN4O3/c1-12-6(9)4(5(8)11-12)7(15)10-2-3(13)14/h2,9H2,1H3,(H,10,15)(H,13,14)
Standard InChIKeyUWKQHRBXXNTKHL-UHFFFAOYSA-N
SMILESO=C(NCC(=O)O)C=1C(Br)=NN(C1N)C

Synthesis and Preparation

The synthesis of 2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid involves several chemical transformations that must be carefully controlled to ensure high yield and purity.

Synthetic Routes

The synthesis typically begins with 5-amino-1-methyl-1H-pyrazole derivatives as starting materials. The general synthetic pathway involves bromination of the pyrazole ring, followed by installation of the formamido-glycine portion through coupling reactions. These reactions utilize established organic chemistry techniques such as nucleophilic substitution and condensation reactions.

The bromination step is typically highly regioselective, targeting the 3-position of the pyrazole ring due to the electronic effects of existing substituents. This reaction usually employs bromine or N-bromosuccinimide under carefully controlled conditions to prevent over-bromination or side reactions.

Reaction Conditions and Considerations

The synthesis requires careful attention to reaction conditions such as temperature, pH, and solvent selection. Table 3 outlines critical parameters that must be controlled during the synthesis process.

Table 3: Critical Parameters for the Synthesis of 2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid

Reaction StepKey ParametersConsiderations
BrominationTemperature, equivalents of brominating agent, reaction timeLow temperatures typically favor regioselectivity; excess brominating agent may lead to multiple bromination
Carbonyl activationActivating agent, solvent, temperatureEfficient activation is crucial for successful coupling with glycine
Amide formationpH, temperature, coupling reagentsNeutral to slightly basic conditions typically favor amide formation
PurificationChromatography conditions, crystallization parametersMultiple functional groups may complicate purification

The synthesis requires expertise in handling moisture-sensitive reagents and potentially hazardous chemicals such as brominating agents. The multiple functional groups present in the final compound can also complicate purification procedures, often necessitating a combination of chromatographic techniques and recrystallization.

Biological Activities and Applications

The structural features of 2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid suggest potential biological activities that could be harnessed for therapeutic applications.

Structure-Activity Relationships

Several structural features likely contribute to the compound's biological activity profile:

  • The pyrazole ring provides a rigid scaffold that can interact with hydrophobic pockets in protein targets.

  • The bromine atom may enhance binding affinity to targets through halogen bonding or by increasing lipophilicity.

  • The amino group serves as a hydrogen bond donor, potentially forming key interactions with receptor sites.

  • The formamido-glycine portion introduces flexibility and additional hydrogen bonding capabilities.

These structural elements collectively determine the compound's pharmacokinetic and pharmacodynamic properties, including absorption, distribution, target binding, and metabolism .

Pharmacological Properties

Understanding the pharmacological properties of 2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid is essential for assessing its potential as a therapeutic agent.

ParameterValueCompliance with Lipinski's Rule of FiveComments
Molecular Weight277.08 g/molYes (<500)Well within acceptable range for oral bioavailability
Hydrogen Bond DonorsApproximately 3Yes (≤5)Amino and carboxylic acid groups
Hydrogen Bond AcceptorsApproximately 7Yes (≤10)Nitrogen and oxygen atoms
Calculated LogPNot provided in sourcesCannot assessLikely moderate due to balance of hydrophilic and lipophilic groups
Rotatable BondsApproximately 4Yes (<10)Suggests reasonable conformational flexibility
SupplierCatalog ReferenceQuantityPricePurityEstimated DeliverySource
Cymit Quimica3D-IAC6504950 mg597.00 €Min. 95%June 3, 2025
Cymit Quimica3D-IAC65049500 mg1,640.00 €Min. 95%June 3, 2025
Various SuppliersNot specifiedVarious243.00 € to 2,074.00 €Not specifiedNot specified

The relatively high cost per milligram suggests that the synthesis of this compound involves multiple steps or challenging purification procedures. The pricing structure also indicates that the compound is currently positioned as a specialty research chemical rather than a bulk intermediate or active pharmaceutical ingredient .

Future Research Directions

Research on 2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid remains in the early stages, with several promising avenues for future investigation.

Gaps in Current Knowledge

Based on the available literature, several knowledge gaps exist that warrant further research:

  • Detailed mechanistic studies of biological activities

  • Comprehensive structure-activity relationship analyses

  • ADME properties and pharmacokinetic profiles

  • Optimization of synthetic routes for improved yield and purity

  • Exploration of derivatization to enhance specific properties

  • Target identification and validation studies

Addressing these gaps would significantly advance understanding of this compound's potential applications and limitations .

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